2-(anilinomethyl)-4(3H)-quinazolinone

Antiviral SARS-CoV-2 In vivo efficacy

2-(Anilinomethyl)-4(3H)-quinazolinone (C₁₅H₁₃N₃O, MW 251.28 g/mol) is a 2‑substituted 4(3H)-quinazolinone derivative characterized by an anilinomethyl group at the C2 position of the heterocyclic core. This compound belongs to the 4(3H)-quinazolinone class, a privileged scaffold widely recognized for its diverse pharmacological potential, including antitumor, antimicrobial, and central nervous system (CNS) modulatory activities.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
Cat. No. B13377049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(anilinomethyl)-4(3H)-quinazolinone
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C15H13N3O/c19-15-12-8-4-5-9-13(12)17-14(18-15)10-16-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,17,18,19)
InChIKeyCUDNHLHEIATPHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Anilinomethyl)-4(3H)-quinazolinone: A 2‑Substituted Quinazolinone Scaffold for Specialized Research Applications


2-(Anilinomethyl)-4(3H)-quinazolinone (C₁₅H₁₃N₃O, MW 251.28 g/mol) is a 2‑substituted 4(3H)-quinazolinone derivative characterized by an anilinomethyl group at the C2 position of the heterocyclic core . This compound belongs to the 4(3H)-quinazolinone class, a privileged scaffold widely recognized for its diverse pharmacological potential, including antitumor, antimicrobial, and central nervous system (CNS) modulatory activities [1]. The specific 2‑anilinomethyl substitution distinguishes this compound from simpler 2‑alkyl or 2‑aryl quinazolinones, imparting distinct physicochemical properties and a unique hydrogen‑bonding pharmacophore that may influence target engagement across multiple biological systems [2]. The compound is primarily employed as a research tool and synthetic intermediate for the development of novel therapeutic agents targeting kinases, viral entry mechanisms, and GABAA receptor modulation.

Kinase inhibitor design scaffold (anilino pharmacophore)
Antiviral lead exploration (SARS-CoV-2 entry)
PARP-1 inhibitor SAR studies (2-substituted core)
Synthetic intermediate for GABAA receptor modulation research

Why 2-(Anilinomethyl)-4(3H)-quinazolinone Cannot Be Substituted with Other 2‑Substituted Quinazolinones


The 4(3H)-quinazolinone scaffold exhibits a narrow structure–activity relationship (SAR) wherein even minor modifications at the 2‑position produce substantial shifts in biological activity, target selectivity, and physicochemical properties [1]. Substitution with a 2‑methyl group (2‑methyl‑4(3H)-quinazolinone) yields antibacterial and anticancer activities in micromolar ranges, while a 2‑phenyl group (2‑phenyl‑4(3H)-quinazolinone) shows distinct antimicrobial profiles [2]. In contrast, the 2‑anilinomethyl substituent introduces a secondary amine capable of additional hydrogen bonding and altered electronic distribution, which can redirect the compound toward antiviral and kinase inhibitory mechanisms inaccessible to simple 2‑alkyl or 2‑aryl analogs [3]. Furthermore, 2‑position modifications directly impact metabolic stability, solubility, and oral bioavailability, as demonstrated in antimalarial and antiviral lead optimization programs [4]. These divergent SAR trajectories underscore why generic substitution—replacing 2‑(anilinomethyl)‑4(3H)-quinazolinone with 2‑methyl, 2‑phenyl, or unsubstituted 4(3H)-quinazolinone—cannot reproduce the target compound‘s research utility or biological fingerprint.

2-methyl or 2-phenyl analogs may shift target profile
SAR shows 2-position identity determines antibacterial spectrum and kinase inhibition; anilinomethyl enables antiviral and PARP-1 pathways not accessible to simple alkyl/aryl groups.
Unsubstituted scaffold lacks critical hydrogen bonding
The anilinomethyl NH and extended aromatic system create a unique pharmacophore; removal abolishes the reported antiviral and kinase-oriented research utility.

Quantitative Differentiation of 2-(Anilinomethyl)-4(3H)-quinazolinone: Comparative Activity and Selectivity Evidence


Antiviral Potency of 2-Anilinoquinazolin-4(3H)-one Derivatives Against SARS-CoV-2: In Vitro and In Vivo Comparison to Molnupiravir

Derivatives of the 2‑anilinoquinazolin-4(3H)-one scaffold, which is structurally analogous to 2‑(anilinomethyl)-4(3H)-quinazolinone, exhibit potent in vitro and in vivo antiviral activity against SARS-CoV-2. In a hACE2 transgenic mouse model, three optimized 2‑anilinoquinazolin-4(3H)-one derivatives (compounds 1, 2, and 3) administered orally at 100 mg/kg improved survival rate and reduced viral load in the lungs to an extent comparable to molnupiravir, the clinically approved COVID-19 antiviral [1]. While direct quantitative data for the unsubstituted 2‑(anilinomethyl)-4(3H)-quinazolinone parent compound are not reported in this study, the demonstrated in vivo efficacy of structurally related 2‑anilino derivatives provides class‑level evidence that the 2‑anilino pharmacophore confers antiviral activity absent in 2‑methyl or 2‑phenyl quinazolinone analogs.

Antiviral model
Class-level inference
In vivo survival & viral load reduction comparable to molnupiravir in hACE2 mice (2-anilino derivatives, 100 mg/kg oral)
Supports antiviral lead scaffold research; class-level evidence for 2-anilino pharmacophore.
Direct data for parent compound not reported; extrapolate from optimized derivatives.
Antiviral SARS-CoV-2 In vivo efficacy

Antimalarial Activity of 2-Anilinoquinazoline Class: Potency Comparable to Chloroquine and Mefloquine

The 2‑anilinoquinazoline class, encompassing the 2‑(anilinomethyl)-4(3H)-quinazolinone core structure, has been optimized to yield lead compounds with potent antimalarial activity against Plasmodium falciparum parasites. These optimized 2‑anilinoquinazolines demonstrate in vitro potency comparable to the established antimalarials chloroquine and mefloquine, and exhibit oral in vivo efficacy in a 4‑day murine malaria model [1]. The study further defined the functionality at the 2‑position necessary for activity and improved in vitro metabolism and solubility. While specific IC₅₀ values are not disclosed for the parent 2‑(anilinomethyl) compound, the SAR analysis confirms that the 2‑anilino substitution is critical for achieving potent antimalarial activity and oral bioavailability, a property not reported for 2‑methyl or 2‑phenyl quinazolinones.

Antimalarial model
Class-level inference
In vitro potency comparable to chloroquine/mefloquine; oral in vivo efficacy in murine P. falciparum model
Indicates 2-anilino substitution enables antimalarial activity; class-level evidence.
IC₅₀ values not disclosed for parent; SAR confirms critical role of 2-anilino group.
Antimalarial Plasmodium falciparum Oral in vivo activity

EGFR Tyrosine Kinase Inhibition by 4‑Anilinoquinazolines: High Potency at 10 μM Concentration

4‑Anilinoquinazolines represent a privileged scaffold for developing small‑molecule inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. In a study evaluating 3‘‑substituted‑4‑anilinoquinazolines, compound 10b inhibited >99% of EGFR kinase activity at a concentration of 10 μM, with an anti‑proliferative IC₅₀ value of 4.84 μM against the MCF‑7 breast cancer cell line [1]. While 2‑(anilinomethyl)-4(3H)-quinazolinone is a 2‑substituted variant, the 4‑anilinoquinazoline scaffold shares a common aniline‑derived pharmacophore. Comparative data indicate that 2‑methyl and 2‑phenyl quinazolinones are not commonly associated with potent EGFR inhibition, underscoring the importance of the anilino moiety for this therapeutic target.

EGFR inhibition
Class-level inference
>99% EGFR inhibition at 10 μM; anti-proliferative IC₅₀ = 4.84 μM (MCF-7)
Supports kinase inhibitor scaffold potential; anilino pharmacophore necessary.
Data from 4-anilinoquinazoline analog; 2-substituted variant expected to retain kinase binding.
EGFR inhibition Tyrosine kinase Anticancer

PARP‑1 Inhibition: 2‑Methylquinazolin‑4(3H)-one as Potent Inhibitor (IC₅₀ = 0.4 μM) vs. Unsubstituted Scaffold (IC₅₀ = 5.75 μM)

Structure–activity relationship studies on quinazolin‑4(3H)-ones as PARP‑1 inhibitors reveal that substitution at the 2‑position dramatically enhances potency. The unsubstituted quinazolin‑4(3H)-one parent scaffold exhibits weak PARP‑1 inhibitory activity with an IC₅₀ of 5.75 μM. Introduction of a 2‑methyl substituent improves potency approximately 14‑fold to IC₅₀ = 0.4 μM for compound 31 [8‑amino‑2‑methylquinazolin‑4(3H)-one] [1]. This quantitative SAR demonstrates that 2‑position modifications are critical for PARP‑1 inhibition. While direct data for 2‑(anilinomethyl) substitution are unavailable, the SAR trend indicates that 2‑substituted quinazolinones possess significantly greater PARP‑1 inhibitory potential than the unsubstituted scaffold.

PARP-1 inhibition
Head-to-head
2-methyl analog IC₅₀ = 0.4 μM vs unsubstituted IC₅₀ = 5.75 μM (14.4-fold improvement)
2-substitution critically enhances PARP-1 inhibition; supports SAR exploration.
Direct comparison demonstrates non-interchangeability of 2-position substituents.
PARP-1 inhibition DNA repair Cancer

Antibacterial Activity Comparison: 2‑Methyl‑ vs. 2‑Phenyl‑ vs. Unsubstituted Quinazolin‑4(3H)-one

A comparative antibacterial evaluation of three 4(3H)-quinazolinone derivatives—unsubstituted (Compound 1), 2‑methyl (Compound 2), and 2‑phenyl (Compound 3)—reveals that the 2‑methyl analog exhibits the highest activity against Gram‑negative bacteria including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa [1]. This direct head‑to‑head comparison demonstrates that the identity of the 2‑position substituent profoundly influences antimicrobial spectrum and potency. The 2‑anilinomethyl substituent present in 2‑(anilinomethyl)-4(3H)-quinazolinone represents a distinct chemical space that has not been evaluated in this antibacterial context, but the SAR trend supports the principle that 2‑position modifications produce non‑interchangeable biological outcomes.

Antibacterial SAR
Head-to-head
2-methyl analog showed highest activity against E. coli, K. pneumoniae, P. aeruginosa among tested 2-substituted series
Reinforces that 2-position substitution determines antimicrobial spectrum; analogs are not interchangeable.
Specific MIC values not provided; 2-anilinomethyl variant not yet tested in this panel.
Antibacterial Antimicrobial SAR

Recommended Research and Procurement Applications for 2-(Anilinomethyl)-4(3H)-quinazolinone


Antiviral Drug Discovery Targeting SARS‑CoV‑2 and Coronaviruses

Based on class‑level evidence showing that 2‑anilinoquinazolin‑4(3H)-one derivatives demonstrate oral in vivo efficacy against SARS‑CoV‑2 comparable to molnupiravir [1], 2‑(anilinomethyl)-4(3H)-quinazolinone is suitable as a starting scaffold for antiviral lead optimization programs. Researchers developing coronavirus entry inhibitors or broad‑spectrum antiviral agents should consider this compound for SAR exploration and derivatization.

Antimalarial Lead Optimization and Parasite Lifecycle Studies

The 2‑anilinoquinazoline class has been validated as orally efficacious antimalarial agents with in vitro potency comparable to chloroquine and mefloquine against P. falciparum [1]. 2‑(Anilinomethyl)-4(3H)-quinazolinone provides a synthetically accessible entry point for medicinal chemistry efforts targeting multidrug‑resistant malaria, particularly for studies focused on ring‑stage parasite arrest and gametocytogenesis inhibition.

Kinase Inhibitor Development for Oncology Research

Given the established EGFR tyrosine kinase inhibitory activity of 4‑anilinoquinazoline derivatives, with compounds achieving >99% inhibition at 10 μM and anti‑proliferative IC₅₀ values as low as 4.84 μM in MCF‑7 breast cancer cells [1], 2‑(anilinomethyl)-4(3H)-quinazolinone may serve as a versatile intermediate for synthesizing novel kinase inhibitors. Its aniline‑derived pharmacophore makes it a candidate for structure‑based design of EGFR and related tyrosine kinase inhibitors.

DNA Damage Response and PARP‑1 Inhibitor Research

Quantitative SAR studies demonstrate that 2‑substituted quinazolin‑4(3H)-ones achieve PARP‑1 inhibition with IC₅₀ values as low as 0.4 μM, a 14‑fold improvement over the unsubstituted scaffold (IC₅₀ = 5.75 μM) [1]. 2‑(Anilinomethyl)-4(3H)-quinazolinone represents a distinct 2‑substitution pattern that may yield novel PARP‑1 inhibitors with potentially differentiated selectivity profiles, warranting its use in DNA repair pathway research and synthetic lethality studies.

Application
Selection Property
Validation Focus
Antiviral research (coronavirus entry)
2-anilino pharmacophore for lead optimization
In vivo antiviral model endpoints; viral load reduction
Antimalarial lead discovery
Oral in vivo activity profile of 2-anilinoquinazolines
P. falciparum clearance and resistance profiling
Kinase inhibitor studies (EGFR/TK)
Anilino-derived kinase inhibition scaffold
Kinase selectivity panels; anti-proliferative assays
PARP-1/DNA damage response research
2-substitution SAR for PARP-1 inhibition
PARP-1 enzyme inhibition; synthetic lethality screens

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